1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazolidinone ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the phenylethyl group: This step may involve a Friedel-Crafts alkylation or a similar reaction to attach the phenylethyl moiety to the oxazolidinone ring.
Attachment of the thiophen-2-ylmethyl group: This can be done through a nucleophilic substitution reaction where a thiophen-2-ylmethyl halide reacts with an amine group on the intermediate compound.
Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific application. For example, in medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-ylmethyl)carbamate: Similar structure but with a carbamate group instead of a urea linkage.
1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-ylmethyl)thiourea: Similar structure but with a thiourea linkage.
Uniqueness
1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-ylmethyl)urea is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. Its urea linkage, in particular, may confer stability and specific binding characteristics that are different from similar compounds with carbamate or thiourea linkages.
Properties
IUPAC Name |
1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c21-15-11-24-17(23)20(15)10-14(12-5-2-1-3-6-12)19-16(22)18-9-13-7-4-8-25-13/h1-8,14H,9-11H2,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCIGGNMLQGARQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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